molecular formula C5H12ClNO3 B2633236 Methyl (3R)-4-amino-3-hydroxybutanoate;hydrochloride CAS No. 916892-20-1

Methyl (3R)-4-amino-3-hydroxybutanoate;hydrochloride

Cat. No. B2633236
CAS RN: 916892-20-1
M. Wt: 169.61
InChI Key: PFTJXLJKGLUWMY-PGMHMLKASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (3R)-4-amino-3-hydroxybutanoate hydrochloride, also known as L-Threonine methyl ester hydrochloride, is an important amino acid derivative used in scientific research. It is a white crystalline powder with a molecular weight of 195.6 g/mol. This compound is synthesized from L-threonine, which is an essential amino acid that cannot be synthesized by the human body.

Scientific Research Applications

Intramolecular Cyclizations

One application involves the preparation of bicyclic tetrahydropyrans via intramolecular Prins cyclizations. Methyl (4E,7R)-7-hydroxyoctanoate, derived from ethyl (R)-3-hydroxybutanoate, reacted with aldehydes to yield bicyclic oxygen heterocycles. This process efficiently creates new stereogenic centers, showcasing the compound's utility in stereoselective organic synthesis (Elsworth & Willis, 2008).

Biopolymer Degradation

Another study highlighted the direct degradation of the biopolymer poly[(R)-3-hydroxybutyric acid] to (R)-3-hydroxybutanoic acid and its methyl ester. This showcases the compound's relevance in the context of sustainable chemistry and biodegradable materials processing (Seebach, Beck, Breitschuh, & Job, 2003).

Enzymatic Resolution and Synthesis

The enzymatic resolution of racemic 3-hydroxy-4-(tosyloxy)butanenitrile by lipases in different solvents was studied, leading to the synthesis of (R)-GABOB and (R)-Carnitine hydrochloride. This research demonstrates the compound's potential in creating enantiomerically pure substances for pharmaceutical applications (Kamal, Khanna, & Krishnaji, 2007).

Anticancer Drug Synthesis

Amino acetate functionalized Schiff base organotin(IV) complexes, synthesized from potassium 2-{[(2Z)-(3-hydroxy-1-methyl-2-butenylidene)]amino}-4-methyl-pentanoate, were studied for their in vitro cytotoxicity. These compounds showed significant anticancer activity, highlighting the potential of related compounds in medicinal chemistry (Basu Baul, Basu, Vos, & Linden, 2009).

Biocatalysis of Chiral Intermediates

Research on biocatalysis for producing chiral intermediates of statin drugs, such as (S)-4-chloro-3-hydroxybutanoate esters, indicates the role of methyl (3R)-4-amino-3-hydroxybutanoate hydrochloride in synthesizing key pharmaceutical ingredients. This showcases the compound's application in the production of cholesterol-lowering drugs (Bao-quan, 2013).

properties

IUPAC Name

methyl (3R)-4-amino-3-hydroxybutanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3.ClH/c1-9-5(8)2-4(7)3-6;/h4,7H,2-3,6H2,1H3;1H/t4-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFTJXLJKGLUWMY-PGMHMLKASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(CN)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C[C@H](CN)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (3R)-4-amino-3-hydroxybutanoate hydrochloride

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